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Compound Name:
carboxylic acid

Cat. No. B1295943

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-
(4-Hydroxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative with potential
applications in medicinal chemistry. This document outlines the common synthetic routes,
detailed experimental protocols for spectroscopic analysis, and a summary of expected
spectroscopic data.

Introduction

2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid (Ci1sH11NOs, Molar Mass: 265.26 g/mol )
belongs to the quinoline-4-carboxylic acid class of compounds.[1][2] Quinoline derivatives are
known for a wide range of biological activities, making their synthesis and characterization a
significant area of research.[3] Accurate spectroscopic characterization is crucial for confirming
the structure and purity of this compound, which is essential for its further development in any
research or drug discovery pipeline. The CAS number for this compound is 6952-34-7.[1][4][5]

Synthesis

The synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid is commonly achieved
through well-established methods for forming the quinoline ring system, such as the Pfitzinger
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and Doebner reactions.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound
containing an a-methylene group in the presence of a base.[6] For the synthesis of the title
compound, isatin would be reacted with 4-hydroxyacetophenone.

Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and
pyruvic acid.[7] In the case of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid, the reactants
would be aniline, 4-hydroxybenzaldehyde, and pyruvic acid.

Spectroscopic Data Summary

While specific experimental data for 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid is not
extensively available in the public domain, the following tables summarize the expected
spectroscopic characteristics based on the analysis of closely related compounds and general
principles of spectroscopy.

'H NMR Spectroscopy

Table 1: Expected *H NMR Spectral Data
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Expected Chemical

Proton _ Multiplicity Notes
Shift (8, ppm)
Position is
) ) concentration and
Carboxylic Acid (- )
12.0-14.0 Singlet (broad) solvent dependent.
COOH) .
May exchange with
D:20.
Position is
concentration and
Phenolic (-OH) 9.0-11.0 Singlet (broad) solvent dependent.
May exchange with
D20.
Quinoline H3 8.0-85 Singlet
Quinoline H5/H8 8.0-8.7 Doublet
Quinoline H6/H7 75-8.0 Multiplet
Phenyl H2'/H6' 7.8-8.3 Doublet
Phenyl H3'/H5' 6.9-72 Doublet
3C NMR Spectroscopy
Table 2: Expected 13C NMR Spectral Data
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Carbon Expected Chemical Shift (3, ppm)
Carboxylic Acid (-COOH) 165 - 175
Quinoline C2 150 - 160
Quinoline C4 140 - 150
Quinoline C4a/C8a 120 - 140
Quinoline C5/C8 125-135
Quinoline C6/C7 120 - 130
Quinoline C3 115 - 125
Phenyl C1' 120 - 130
Phenyl C4' (C-OH) 155 - 165
Phenyl C2'/C6' 128 - 135
Phenyl C3'/C5' 115-120
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
Functional Group Vibrational Mode Expected Intensity
Wavenumber (cm—1)
O-H (Carboxylic Acid) Stretching 2500 - 3300 Broad, Strong
O-H (Phenol) Stretching 3200 - 3600 Broad, Medium
C-H (Aromatic) Stretching 3000 - 3100 Medium
C=0 (Carboxylic Acid)  Stretching 1680 - 1720 Strong
C=C/C=N (Aromatic)  Stretching 1450 - 1650 Medium to Strong
C-O (Carboxylic ]
Acid/Phenol) Stretching 1200 - 1350 Strong
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Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

lon Formula Expected m/z Notes
[M]+e C16H11NO3 265.07 Molecular lon
Deprotonated
[M-H]~ C16H10NO3 264.07
Molecule
[M+H]* C16H12NO3 266.08 Protonated Molecule

Loss of carboxylic
[M-COOH]* C15H10NO 220.08 ,
acid group

[M-H20]*e C16H9aNO:2 247.06 Loss of water

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic
characterization of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid.

Synthesis via Pfitzinger Reaction

o Preparation of Reagents: Isatin and 4-hydroxyacetophenone are used as starting materials.
A solution of potassium hydroxide in ethanol and water serves as the base and solvent.

¢ Reaction Setup: In a round-bottom flask, isatin is dissolved in the ethanolic potassium
hydroxide solution.

¢ Addition of Carbonyl Compound: 4-Hydroxyacetophenone is added to the reaction mixture.

o Reflux: The mixture is heated to reflux for several hours. The progress of the reaction can be
monitored by thin-layer chromatography (TLC).

o Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under
reduced pressure. The residue is dissolved in water and washed with an organic solvent
(e.g., diethyl ether) to remove unreacted starting materials.
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e Precipitation: The agueous layer is acidified with a dilute acid (e.g., HCI) to precipitate the
crude product.

 Purification: The solid product is collected by filtration, washed with cold water, and dried.
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

[8][°]

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a
suitable deuterated solvent (e.g., DMSO-des, methanol-d4) in an NMR tube.

 Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a
frequency of 400 MHz or higher.

o Data Acquisition: Standard pulse sequences are used to acquire the spectra. For 13C NMR, a
proton-decoupled sequence is typically employed.

o Data Processing: The obtained free induction decay (FID) is Fourier transformed, and the
resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

o Sample Preparation: A small amount of the solid sample is mixed with potassium bromide
(KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an
Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

» Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is
recorded first. Then, the sample spectrum is acquired over a typical range of 4000-400 cm™1,

o Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the
functional groups present in the molecule.
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Mass Spectrometry

o Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.qg.,
methanol, acetonitrile).

 Instrumentation: Mass spectra are typically acquired using a mass spectrometer equipped
with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a time-of-
flight (TOF) or quadrupole instrument.

o Data Acquisition: The sample solution is introduced into the ion source, and spectra are
recorded in both positive and negative ion modes to observe the protonated ([M+H]*) and
deprotonated ([M-H]~) molecules, respectively. High-resolution mass spectrometry (HRMS)
can be used to confirm the elemental composition.

o Data Analysis: The mass-to-charge ratios (m/z) of the observed ions are analyzed to
determine the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of
2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid.
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Caption: General workflow for the synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic

acid.
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Caption: Workflow for the spectroscopic characterization of the synthesized product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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